molecular formula C24H20ClFN4O2S B1226122 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE

2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B1226122
M. Wt: 483 g/mol
InChI Key: ZYOPHNLIMLMZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyridyl ethyl group, and a fluorophenyl acetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazolidinone Core: This step involves the reaction of a chlorophenyl isocyanate with a suitable amine to form the imidazolidinone ring.

    Introduction of the Pyridyl Ethyl Group: The pyridyl ethyl group is introduced via a nucleophilic substitution reaction, where a pyridyl ethyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Fluorophenyl Acetamide: The final step involves the acylation of the imidazolidinone derivative with 4-fluorophenyl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest it could interact with various biological targets, offering possibilities for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
  • **2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C24H20ClFN4O2S

Molecular Weight

483 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H20ClFN4O2S/c25-17-1-7-20(8-2-17)30-23(32)21(15-22(31)28-19-5-3-18(26)4-6-19)29(24(30)33)14-11-16-9-12-27-13-10-16/h1-10,12-13,21H,11,14-15H2,(H,28,31)

InChI Key

ZYOPHNLIMLMZHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=NC=C3)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=NC=C3)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 2
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2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 3
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2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE

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